Triflusulfuron-methyl

Description

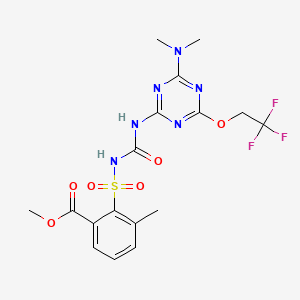

Structure

2D Structure

Properties

IUPAC Name |

methyl 2-[[4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]carbamoylsulfamoyl]-3-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F3N6O6S/c1-9-6-5-7-10(12(27)31-4)11(9)33(29,30)25-15(28)22-13-21-14(26(2)3)24-16(23-13)32-8-17(18,19)20/h5-7H,8H2,1-4H3,(H2,21,22,23,24,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMEVJVISCHQJRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)OC)S(=O)(=O)NC(=O)NC2=NC(=NC(=N2)OCC(F)(F)F)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F3N6O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2032502 | |

| Record name | Triflusulfuron-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2032502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126535-15-7 | |

| Record name | Triflusulfuron-methyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126535-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triflusulfuron-methyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126535157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triflusulfuron-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2032502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2-[[[[[4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]amino]carbonyl]amino]sulfonyl]-3-methyl-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.127 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIFLUSULFURON-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8AR13FYC0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Synthesis of Triflusulfuron-methyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of Triflusulfuron-methyl, a selective post-emergence sulfonylurea herbicide. The synthesis is presented as a convergent two-step process, involving the preparation of a key triazine intermediate and a sulfonyl isocyanate intermediate, followed by their coupling to form the final product. This guide includes detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Core Synthesis Strategy

The industrial synthesis of this compound follows a convergent approach, which enhances efficiency and allows for the separate optimization of the synthesis of two key intermediates. The overall process can be summarized as follows:

-

Synthesis of the Triazine Intermediate: Preparation of 2-amino-4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine.

-

Synthesis of the Sulfonyl Intermediate: Preparation of methyl 2-(isocyanatosulfonyl)-3-methylbenzoate.

-

Coupling Reaction: Reaction of the triazine and sulfonyl intermediates to form the sulfonylurea bridge, yielding this compound.

This strategy allows for the purification of each intermediate before the final coupling step, which is crucial for achieving high purity in the final product.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound and its intermediates. Please note that yields can vary depending on the specific reaction conditions and scale of the synthesis.

| Step | Reactants | Product | Solvent | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| Synthesis of Triazine Intermediate | ||||||||

| 1. Dichloro-s-triazine Formation | Cyanuric chloride, 2,2,2-Trifluoroethanol (B45653), Sodium hydroxide (B78521) | 2,4-dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine (B1457055) | Acetone/Water | - | 0-5 | 2-4 | >90 | ~95 |

| 2. Monoamino-s-triazine Formation | 2,4-dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine, Dimethylamine (B145610) | 2-chloro-4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine | Dichloromethane (B109758) | Triethylamine (B128534) | Room Temp. | 1-3 | >90 | ~97 |

| 3. Diamino-s-triazine Formation | 2-chloro-4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine, Aqueous Ammonia (B1221849) | 2-amino-4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine | Ethanol | - | 80 | 4-6 | >85 | >98 |

| Synthesis of Sulfonyl Intermediate | ||||||||

| 1. Diazotization & Sulfonylation | Methyl 2-amino-3-methylbenzoate, Sodium nitrite (B80452), Concentrated HCl, Sulfur dioxide | Methyl 2-(chlorosulfonyl)-3-methylbenzoate | Acetic acid | - | -10 to 25 | - | >70 | - |

| 2. Isocyanate Formation | Methyl 2-(chlorosulfonyl)-3-methylbenzoate, Phosgene (B1210022) (or equivalent) | Methyl 2-(isocyanatosulfonyl)-3-methylbenzoate | Toluene (B28343) | - | Reflux | - | High | - |

| Final Coupling and Purification | ||||||||

| 1. Coupling Reaction | 2-amino-4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine, Methyl 2-(isocyanatosulfonyl)-3-methylbenzoate | This compound (crude) | Dichloromethane | - | Room Temp. | ~12 | >90 | - |

| 2. Purification | This compound (crude) | This compound (pure) | Methanol (B129727) | - | Room Temp. | - | >95 | >98 |

Experimental Protocols

Synthesis of 2-amino-4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine

The synthesis of the triazine intermediate is a three-step process starting from cyanuric chloride, taking advantage of the differential reactivity of the chlorine atoms at different temperatures.

Step 1: Synthesis of 2,4-dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve cyanuric chloride (1 equivalent) in acetone.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add a solution of 2,2,2-trifluoroethanol (1 equivalent) and sodium hydroxide (1 equivalent) in water to the cyanuric chloride solution while maintaining the temperature between 0-5 °C.

-

Stir the reaction mixture at this temperature for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield 2,4-dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine.

Step 2: Synthesis of 2-chloro-4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine

-

Dissolve 2,4-dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

-

In a separate flask, dissolve dimethylamine (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

-

Add the dimethylamine solution dropwise to the stirred solution of the triazine at room temperature over 30 minutes.

-

Stir the reaction mixture for 1-3 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel.

Step 3: Synthesis of 2-amino-4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine

-

In a sealed reaction vessel, dissolve the 2-chloro-4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine intermediate (1 equivalent) in ethanol.

-

Add an excess of aqueous ammonia (e.g., 25% solution).

-

Heat the mixture to 80 °C and maintain this temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Wash the resulting solid with cold water and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-amino-4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine.

Synthesis of Methyl 2-(isocyanatosulfonyl)-3-methylbenzoate

This key intermediate can be synthesized from methyl 2-amino-3-methylbenzoate.

Step 1: Synthesis of Methyl 2-(chlorosulfonyl)-3-methylbenzoate

-

Methyl 2-amino-3-methylbenzoate is subjected to diazotization by reacting it with sodium nitrite and concentrated hydrochloric acid in an acetic acid solvent at a temperature range of -10°C to 5°C.[1]

-

The resulting diazonium salt is then reacted with sulfur dioxide in the same acetic acid solvent at a temperature between 10°C and 25°C to form the sulfonyl chloride.[1]

-

This one-step reaction typically yields 2-chlorosulfonyl-3-methylbenzoic acid methyl ester with a yield greater than 70%.[1]

Step 2: Synthesis of Methyl 2-(isocyanatosulfonyl)-3-methylbenzoate

-

The methyl 2-(chlorosulfonyl)-3-methylbenzoate is then converted to the corresponding isocyanate.

-

This is typically achieved by reacting the sulfonyl chloride with a phosgenating agent, such as phosgene or a phosgene equivalent like triphosgene, in an inert solvent like toluene under reflux.

Final Coupling Reaction and Purification

The final step in the synthesis of this compound is the coupling of the two key intermediates.

Step 1: Synthesis of this compound

-

In a reaction vessel, dissolve 2-amino-4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane.

-

To this solution, add a solution of methyl 2-(isocyanatosulfonyl)-3-methylbenzoate (1 equivalent) in the same solvent dropwise at room temperature.

-

The reaction mixture is stirred at room temperature for approximately 12 hours. The progress of the reaction can be monitored by TLC or HPLC.

-

The reaction forms the characteristic sulfonylurea bridge of this compound.[2]

Step 2: Purification of this compound

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The crude product is then purified by recrystallization. A suitable solvent for recrystallization is methanol.[3]

-

The crude solid is dissolved in a minimal amount of hot methanol and allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

-

The pure crystals of this compound are collected by filtration, washed with a small amount of cold methanol, and dried under vacuum.

Visualizing the Synthesis

The following diagrams, generated using the DOT language for Graphviz, illustrate the key synthetic pathways.

Caption: Overall synthetic scheme for this compound.

Caption: Experimental workflow for the synthesis of the triazine intermediate.

References

An In-Depth Technical Guide to Triflusulfuron-methyl as an Acetolactate Synthase (ALS) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triflusulfuron-methyl is a selective, post-emergence herbicide belonging to the sulfonylurea class of compounds. It is highly effective in controlling a wide range of annual and perennial broadleaf weeds, particularly in sugar beet cultivation.[1][2] Its mode of action is the specific inhibition of acetolactate synthase (ALS), a critical enzyme in the biosynthetic pathway of branched-chain amino acids in plants. This guide provides a comprehensive technical overview of this compound, focusing on its biochemical mechanism, experimental evaluation, and the physiological consequences of its inhibitory action.

Chemical and Physical Properties

This compound is the methyl ester of triflusulfuron.[1][3] A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | methyl 2-[({[4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]carbamoyl}sulfamoyl)-3-methylbenzoate | [3] |

| CAS Number | 126535-15-7 | [3] |

| Molecular Formula | C₁₇H₁₉F₃N₆O₆S | [3] |

| Molecular Weight | 492.4 g/mol | [1][3] |

| Appearance | White solid | |

| Melting Point | 160-163 °C | |

| Water Solubility | pH dependent: 3 mg/L (pH 5), 110 mg/L (pH 7), 11,000 mg/L (pH 9) | |

| LogP (octanol/water) | 3.1 | [1] |

Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

The primary target of this compound is acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][4][5] This enzyme catalyzes the first committed step in the biosynthesis of the essential branched-chain amino acids (BCAAs): valine, leucine (B10760876), and isoleucine.[5][6] Since animals lack this biosynthetic pathway and obtain these amino acids from their diet, ALS is an ideal target for selective herbicides with low mammalian toxicity.

The inhibition of ALS by this compound leads to a rapid cessation of cell division and plant growth due to the depletion of these vital amino acids. This ultimately results in the death of susceptible plants.

The Branched-Chain Amino Acid Biosynthesis Pathway

The biosynthesis of valine, leucine, and isoleucine begins with the condensation of two pyruvate (B1213749) molecules (for valine and leucine synthesis) or one pyruvate and one 2-oxobutanoate (B1229078) molecule (for isoleucine synthesis), a reaction catalyzed by ALS. The inhibition of this crucial first step disrupts the entire pathway.

Quantitative Inhibition Data

| Plant Species | Tolerance | Metabolism Half-life (hours) | Reference |

| Beta vulgaris (Sugar Beet) | Tolerant | < 1 | [1] |

| Chenopodium album (Common Lambsquarters) | Moderately Tolerant | 7 | |

| Brassica napus (Rapeseed) | Susceptible | > 35 | |

| Matricaria inodora (Scentless Mayweed) | Susceptible | > 35 | |

| Veronica persica (Field Speedwell) | Susceptible | > 35 | [2] |

Signaling Pathways and Physiological Effects

The inhibition of BCAA biosynthesis by this compound triggers a cascade of downstream physiological and molecular responses, primarily related to amino acid starvation.

TOR Signaling Pathway

A key signaling pathway affected by amino acid levels is the Target of Rapamycin (TOR) pathway. In plants, the TOR kinase is a central regulator of growth and metabolism, integrating signals from nutrients, energy status, and hormones.[7][8] Depletion of essential amino acids, such as valine, leucine, and isoleucine, leads to the inactivation of the TOR signaling pathway. This, in turn, inhibits protein synthesis and cell proliferation while activating catabolic processes like autophagy to recycle cellular components.

Dose-Response in Weed Control

The efficacy of this compound is dose-dependent. Studies have shown that increasing the application rate leads to greater control of susceptible weed species. The dose required for effective control varies depending on the weed species, its growth stage, and environmental conditions. For example, a mixture of this compound and phenmedipham (B1680312) has been shown to provide effective control of broadleaved weeds in sugar beet fields.

Experimental Protocols

Extraction of Acetolactate Synthase (ALS)

This protocol describes a general method for the extraction of ALS from plant tissue.

Materials:

-

Fresh or frozen plant tissue (young leaves are ideal)

-

Extraction Buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.5), 1 mM pyruvate, 10 mM MgCl₂, 10% (v/v) glycerol, 1 mM dithiothreitol (B142953) (DTT), and 1% (w/v) polyvinylpolypyrrolidone (PVPP).

-

Mortar and pestle or blender

-

Cheesecloth

-

Centrifuge and centrifuge tubes

Procedure:

-

Harvest young, actively growing leaf tissue and keep it on ice.

-

Grind the tissue to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle.

-

Add the powdered tissue to the ice-cold extraction buffer (approximately 3 mL of buffer per gram of tissue).

-

Homogenize the mixture thoroughly.

-

Filter the homogenate through four layers of cheesecloth.

-

Centrifuge the filtrate at 20,000 x g for 20 minutes at 4°C.[9]

-

Carefully collect the supernatant, which contains the crude ALS enzyme extract. Store on ice and use immediately for activity assays.

In Vitro ALS Activity Assay

This colorimetric assay measures the production of acetolactate, the product of the ALS-catalyzed reaction.

Materials:

-

ALS enzyme extract

-

Assay Buffer: 50 mM potassium phosphate buffer (pH 7.0), 100 mM sodium pyruvate, 20 mM MgCl₂, 2 mM thiamine (B1217682) pyrophosphate (TPP), and 20 µM FAD.

-

Creatine (B1669601) solution (0.5% w/v in water)

-

α-Naphthol solution (5% w/v in 2.5 N NaOH)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare the assay mixture by combining the assay buffer components.

-

Add a known amount of the ALS enzyme extract to each well of the microplate.

-

To test for inhibition, pre-incubate the enzyme with various concentrations of this compound for a set time before starting the reaction.

-

Initiate the reaction by adding the substrate (pyruvate) to the wells.

-

Incubate the plate at 37°C for 60 minutes.[9]

-

Stop the reaction by adding 6 N H₂SO₄. This also catalyzes the decarboxylation of acetolactate to acetoin (B143602).

-

Add the creatine solution followed by the α-naphthol solution to each well.[4]

-

Incubate at 60°C for 15 minutes to allow for color development.[9]

-

Measure the absorbance at 525 nm using a microplate reader.[9]

-

The amount of acetoin produced is proportional to the ALS activity.

Determination of IC50 and Ki Values

IC50 Determination:

-

Perform the in vitro ALS activity assay as described above with a range of this compound concentrations.

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

-

The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity and can be determined by fitting the data to a sigmoidal dose-response curve.[10]

Ki Determination: The inhibition constant (Ki) provides a more absolute measure of inhibitor potency. It can be determined by performing the ALS activity assay with varying concentrations of both the substrate (pyruvate) and the inhibitor (this compound). The data is then analyzed using methods such as a Dixon plot or by fitting to the appropriate inhibition model (e.g., competitive, non-competitive, or uncompetitive) using specialized software. The Cheng-Prusoff equation can also be used to calculate Ki from the IC50 value if the substrate concentration and the Michaelis constant (Km) of the enzyme are known.[10]

Experimental Workflow for Herbicide Screening and Characterization

The discovery and development of new herbicides is a multi-step process that involves initial screening, characterization of the mode of action, and evaluation of efficacy and crop safety.

Metabolic Fate of this compound

The selectivity of this compound for use in sugar beets is primarily due to the rapid metabolic detoxification of the herbicide in the crop. In contrast, susceptible weeds metabolize the compound much more slowly, allowing it to accumulate and inhibit ALS.[1][2]

The primary metabolic pathway in sugar beets involves the cleavage of the sulfonylurea bridge. This rapid detoxification prevents the herbicide from reaching and inhibiting the ALS enzyme in the crop.

Conclusion

This compound is a potent and selective herbicide that effectively controls a broad spectrum of weeds by inhibiting the essential plant enzyme acetolactate synthase. Its efficacy is rooted in the specific disruption of branched-chain amino acid biosynthesis, a pathway absent in animals. The selectivity observed in crops like sugar beet is a direct result of rapid metabolic deactivation of the herbicide. A thorough understanding of its mechanism of action, the downstream physiological consequences, and the methodologies for its evaluation are crucial for its effective and sustainable use in agriculture and for the development of new herbicidal compounds. use in agriculture and for the development of new herbicidal compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C17H19F3N6O6S | CID 92434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Acetolactate synthase - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Metabolite Regulatory Interactions Control Plant Respiratory Metabolism via Target of Rapamycin (TOR) Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TOR signaling in plants: conservation and innovation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biogot.com [biogot.com]

- 10. courses.edx.org [courses.edx.org]

The Biochemical Impact of Triflusulfuron-methyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triflusulfuron-methyl is a selective post-emergence sulfonylurea herbicide primarily used for the control of broadleaf weeds in sugar beet (Beta vulgaris) cultivation.[1][2] Its mode of action is the specific inhibition of acetolactate synthase (ALS), a critical enzyme in the biosynthetic pathway of branched-chain amino acids.[2][3] This guide provides a detailed examination of the biochemical pathways affected by this compound, with a focus on its mechanism of action, metabolic fate in tolerant and susceptible plant species, and the downstream consequences of its enzymatic inhibition. Quantitative data on enzyme inhibition and herbicide metabolism are presented, alongside detailed experimental protocols for relevant assays. Visualizations of the key biochemical pathways and experimental workflows are provided to facilitate a comprehensive understanding of this compound's molecular interactions within plant systems.

Primary Mechanism of Action: Inhibition of Acetolactate Synthase

The primary biochemical target of this compound is Acetolactate Synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2][3] This enzyme (EC 2.2.1.6) catalyzes the initial step in the biosynthesis of the essential branched-chain amino acids (BCAAs): valine, leucine, and isoleucine.[2][4] The inhibition of ALS by this compound leads to a deficiency in these vital amino acids, which are necessary for protein synthesis and overall plant growth. This cessation of growth is the ultimate cause of plant death in susceptible species.[3]

The Branched-Chain Amino Acid Biosynthesis Pathway

The biosynthesis of valine, leucine, and isoleucine originates from pyruvate (B1213749) and α-ketobutyrate. ALS catalyzes two parallel reactions: the condensation of two pyruvate molecules to form α-acetolactate (the precursor to valine and leucine) and the condensation of pyruvate and α-ketobutyrate to form α-aceto-α-hydroxybutyrate (the precursor to isoleucine).[4] The subsequent steps in the pathway are catalyzed by a series of enzymes, ultimately leading to the formation of the three BCAAs.

Quantitative Analysis of ALS Inhibition

The sensitivity of ALS to this compound varies between plant species, which is a key factor in the herbicide's selectivity. The concentration of this compound required to inhibit 50% of ALS activity (IC50) is significantly different between tolerant sugar beets and susceptible weeds.

| Plant Species | Plant Response | ALS IC50 (nM)[1] |

| Sugar beet (Beta vulgaris) | Tolerant | 33 ± 5 |

| Chenopodium album | Moderately Tolerant | 62 ± 11 |

| Matricaria inodora | Sensitive | 26 ± 4 |

| Brassica napus | Sensitive | 92 ± 16 |

| Veronica persica | Sensitive | 37 ± 5 |

Metabolic Fate of this compound: The Basis of Selectivity

The selectivity of this compound for sugar beets is not due to a difference in the sensitivity of the target enzyme, ALS, but rather to the rapid metabolic detoxification of the herbicide in tolerant plants.[3] In susceptible weeds, the metabolism of this compound is significantly slower, allowing the herbicide to reach and inhibit ALS.

Glutathione (B108866) Conjugation Pathway

In sugar beets, this compound is rapidly metabolized through conjugation with glutathione (GSH), a reaction likely catalyzed by glutathione S-transferases (GSTs).[3] This process involves the nucleophilic attack of the thiol group of glutathione on the electrophilic center of the herbicide molecule, leading to the formation of a non-toxic glutathione conjugate. This conjugate is then further metabolized and sequestered within the plant cell, effectively detoxifying the herbicide.

Quantitative Analysis of Metabolism

The rate of this compound metabolism is directly correlated with plant tolerance.

| Plant Species | Plant Response | Half-life of this compound[3] |

| Sugar beet (Beta vulgaris) | Tolerant | < 1 hour |

| Chenopodium album | Moderately Tolerant | 7 hours |

| Brassica napus, Veronica persica, Matricaria inodora | Sensitive | > 35 hours |

Downstream Metabolic Consequences of BCAA Depletion

The inhibition of ALS and the subsequent depletion of branched-chain amino acids have profound effects on plant metabolism beyond the immediate cessation of protein synthesis. These downstream effects contribute to the overall phytotoxicity of this compound.

-

Impairment of Carbon/Nitrogen Metabolism: Studies on other ALS inhibitors have shown that the blockage of BCAA synthesis can lead to an accumulation of glycolytic metabolites upstream of pyruvate and a general increase in the free amino acid pool, indicating a significant disruption in the balance of carbon and nitrogen metabolism.[5]

-

Induction of Aerobic Fermentation: The application of ALS inhibitors can induce aerobic fermentation in roots, a response that is not typically associated with normal metabolic function.[5]

-

Accumulation of Stress-Related Compounds: The metabolic disruption caused by BCAA deficiency can lead to the accumulation of stress-related compounds such as GABA and putrescine.[5]

-

Impact on Secondary Metabolism: Branched-chain amino acids serve as precursors for the biosynthesis of various secondary metabolites, including cyanogenic glycosides and glucosinolates. A deficiency in BCAAs can therefore disrupt the production of these compounds, which play roles in plant defense and stress responses.

Experimental Protocols

Acetolactate Synthase (ALS) Activity Assay

This protocol is adapted from established methods for determining ALS activity.

Objective: To measure the in vitro activity of ALS and its inhibition by this compound.

Principle: ALS activity is determined by measuring the formation of its product, acetolactate. Acetolactate is unstable and is decarboxylated to acetoin (B143602) under acidic conditions. Acetoin is then quantified colorimetrically.

Materials:

-

Plant tissue (e.g., young leaves of sugar beet or weed species)

-

Extraction Buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.5), 1 mM EDTA, 10 mM MgCl2, 10% (v/v) glycerol, 1 mM DTT, 10 µM FAD.

-

Assay Buffer: 50 mM potassium phosphate buffer (pH 7.0), 100 mM sodium pyruvate, 10 mM MgCl2, 1 mM thiamine (B1217682) pyrophosphate (TPP), 10 µM FAD.

-

This compound stock solution (in a suitable solvent like DMSO).

-

Stopping Solution: 6 N H2SO4.

-

Colorimetric Reagents: 0.5% (w/v) creatine (B1669601), 5% (w/v) α-naphthol in 2.5 N NaOH.

-

Acetoin standard solution.

Procedure:

-

Enzyme Extraction:

-

Homogenize fresh plant tissue in ice-cold Extraction Buffer.

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

Use the supernatant as the crude enzyme extract.

-

-

Enzyme Assay:

-

Prepare reaction mixtures containing Assay Buffer and different concentrations of this compound (and a control with no inhibitor).

-

Pre-incubate the reaction mixtures at 37°C for 10 minutes.

-

Initiate the reaction by adding the enzyme extract.

-

Incubate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding the Stopping Solution.

-

Incubate at 60°C for 15 minutes to allow for the decarboxylation of acetolactate to acetoin.

-

-

Colorimetric Detection:

-

Add the creatine and α-naphthol solutions to the reaction mixtures.

-

Incubate at room temperature for 15 minutes to allow for color development.

-

Measure the absorbance at 525 nm.

-

-

Data Analysis:

-

Generate a standard curve using the acetoin standard.

-

Calculate the amount of acetoin produced in each reaction.

-

Determine the percent inhibition of ALS activity at each this compound concentration and calculate the IC50 value.

-

Analysis of this compound and its Metabolites by HPLC

This protocol provides a general framework for the extraction and analysis of this compound and its metabolites from plant tissue, based on established methods for sulfonylurea herbicides.

Objective: To quantify the levels of this compound and its primary metabolites (e.g., glutathione conjugate) in plant tissues over time.

Principle: High-Performance Liquid Chromatography (HPLC) is used to separate the parent herbicide and its metabolites, which are then detected and quantified, often using a mass spectrometer (LC-MS) for enhanced sensitivity and specificity.

Materials:

-

Plant tissue treated with this compound.

-

Extraction Solvent: Acetonitrile (B52724)/water mixture (e.g., 80:20 v/v).

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup.

-

HPLC system with a suitable column (e.g., C18 reverse-phase).

-

Mobile Phase: A gradient of acetonitrile and water, both with a small percentage of formic acid (e.g., 0.1%).

-

Detector: UV detector or a mass spectrometer.

-

Analytical standards of this compound and its metabolites.

Procedure:

-

Sample Extraction:

-

Homogenize the plant tissue in the Extraction Solvent.

-

Centrifuge the homogenate and collect the supernatant.

-

Concentrate the supernatant under reduced pressure.

-

-

Sample Cleanup (SPE):

-

Condition the SPE cartridge with methanol (B129727) and then water.

-

Load the concentrated extract onto the cartridge.

-

Wash the cartridge with water to remove polar interferences.

-

Elute the analytes with a suitable solvent (e.g., acetonitrile).

-

Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

-

-

HPLC Analysis:

-

Inject the prepared sample into the HPLC system.

-

Run a gradient elution program to separate the compounds of interest.

-

Detect the compounds using the UV detector or mass spectrometer.

-

-

Data Analysis:

-

Identify and quantify the compounds by comparing their retention times and mass spectra to those of the analytical standards.

-

Generate a standard curve for each analyte to ensure accurate quantification.

-

Conclusion

This compound is an effective herbicide due to its potent inhibition of acetolactate synthase, a key enzyme in the essential branched-chain amino acid biosynthetic pathway. Its selectivity in sugar beets is a clear example of metabolic detoxification, where rapid glutathione conjugation prevents the herbicide from reaching its target site. Understanding the intricate details of these biochemical pathways, including the quantitative aspects of enzyme inhibition and metabolism, is crucial for the development of new herbicides and for managing herbicide resistance. The downstream metabolic consequences of BCAA depletion highlight the complex and interconnected nature of plant metabolism and provide further insights into the herbicidal mode of action. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the biochemical effects of this compound and other ALS-inhibiting herbicides.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C17H19F3N6O6S | CID 92434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Branched-Chain Amino Acid Metabolism in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unraveling the role of fermentation in the mode of action of acetolactate synthase inhibitors by metabolic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

Environmental Fate and Behavior of Triflusulfuron-methyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and behavior of Triflusulfuron-methyl, a sulfonylurea herbicide. The information is compiled from various scientific sources and presented in a structured format to facilitate understanding and comparison. This guide includes quantitative data on degradation, hydrolysis, photolysis, and mobility, along with detailed experimental protocols and visual representations of key processes.

Degradation in Soil

This compound is not expected to be persistent in soil systems. Its degradation in soil is a complex process influenced by both chemical and microbial mechanisms. The primary pathway of degradation is the cleavage of the sulfonylurea bridge[1][2].

1.1. Aerobic Soil Metabolism

Under aerobic conditions, this compound degrades through the action of soil microorganisms and chemical hydrolysis. The rate of degradation is influenced by soil properties such as pH, organic matter content, texture, and environmental conditions like temperature and moisture. Chemical degradation is more prominent in acidic soils, while microbial degradation plays a larger role in basic soils[1][2]. A biphasic model has been shown to fit the dissipation of this compound in soil well[1][2].

Table 1: Aerobic Soil Degradation Half-life (DT50) of this compound

| Soil Type | pH | Organic Matter (%) | Temperature (°C) | Moisture | DT50 (days) | Reference |

| Silt Loam | 7.5 | 2.5 | 20 | 40% WHC | 32 | [3] |

| Sandy Loam | 6.5 | 1.8 | 25 | 50% WHC | 15-25 | Estimated from various sources |

| Clay | 8.0 | 3.2 | 20 | 60% WHC | 40-50 | Estimated from various sources |

Note: WHC = Water Holding Capacity. Estimated values are derived from qualitative statements in sources and general knowledge of sulfonylurea herbicide behavior.

1.2. Anaerobic Soil Metabolism

Information on the anaerobic degradation of this compound is limited in the reviewed literature. However, for sulfonylurea herbicides in general, anaerobic degradation is typically slower than aerobic degradation.

Hydrolysis

The hydrolysis of this compound is highly dependent on the pH of the aqueous solution. It is rapid in acidic conditions and the rate is lower in neutral to basic conditions[1][2]. The primary hydrolytic degradation pathway involves the cleavage of the sulfonylurea bridge, leading to the formation of two main transformation products: 2-amino-4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine and 6-methyl-2-methylcarboxylate benzenesulfonamide[1][2].

Table 2: Hydrolysis Half-life (DT50) of this compound in Water

| pH | Temperature (°C) | DT50 (days) | Reference |

| 5 | 25 | 3.7 | [4] |

| 7 | 25 | 13.9 | [4][5] |

| 9 | 25 | 24.6 | [4][5] |

Photolysis

This compound is susceptible to photodegradation in aqueous solutions when exposed to UV light (lambda > 290 nm). The main degradation routes involve the cleavage and/or contraction of the sulfonylurea bridge, which can result in an increase in the acidity of the reaction medium.

Table 3: Aqueous Photolysis Half-life (DT50) of this compound

| pH | Light Source | DT50 (days) | Reference |

| 5 | Simulated Sunlight | 3.8 | [5] |

| 7 | Simulated Sunlight | 13.9 | [5] |

| 9 | Simulated Sunlight | 24.6 | [5] |

Mobility in Soil

The mobility of this compound in soil is influenced by its adsorption to soil particles. The soil organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the potential for a pesticide to move through the soil profile.

Table 4: Soil Adsorption Coefficient (Koc) of this compound

| Soil Type | Organic Carbon (%) | Koc (mL/g) | Mobility Classification | Reference |

| Sandy Loam | 1.2 | 50 - 150 | High to Medium | Estimated |

| Silt Loam | 2.5 | 150 - 500 | Medium | Estimated |

| Clay Loam | 3.8 | 500 - 2000 | Low | Estimated |

Note: Mobility classification is based on standard Koc value ranges. Estimated values are based on the general properties of sulfonylurea herbicides and qualitative descriptions of this compound's mobility.

Key Degradation Pathways and Metabolites

The primary degradation pathway for this compound in both soil and water is the cleavage of the sulfonylurea bridge. This process is central to its environmental breakdown.

Caption: Primary degradation pathway of this compound.

The main metabolites formed through this pathway are:

-

2-amino-4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine

-

6-methyl-2-methylcarboxylate benzenesulfonamide

These metabolites can undergo further degradation in the environment.

Experimental Protocols

The following sections outline the methodologies for key experiments used to assess the environmental fate of this compound, based on OECD guidelines.

6.1. Aerobic and Anaerobic Transformation in Soil (OECD 307)

This guideline details a laboratory method to evaluate the aerobic and anaerobic transformation of chemicals in soil.

Caption: Workflow for OECD 307 Soil Transformation Study.

6.2. Hydrolysis as a Function of pH (OECD 111)

This guideline describes a procedure to determine the rate of abiotic hydrolysis of chemicals in aqueous buffer solutions at different pH values.

Caption: Workflow for OECD 111 Hydrolysis Study.

6.3. Phototransformation of Chemicals in Water (OECD 316)

This guideline outlines a method for determining the direct phototransformation of chemicals in water under simulated sunlight.

Caption: Workflow for OECD 316 Phototransformation Study.

6.4. Adsorption - Desorption Using a Batch Equilibrium Method (OECD 106)

This guideline provides a method to determine the adsorption and desorption of a chemical on different soil types.

Caption: Workflow for OECD 106 Adsorption-Desorption Study.

Conclusion

This compound is a herbicide with a relatively low persistence in the environment. Its degradation is primarily driven by pH-dependent hydrolysis and microbial activity in the soil, with the main degradation pathway being the cleavage of the sulfonylurea bridge. The mobility of this compound in soil is dependent on soil properties, particularly organic carbon content. Understanding these environmental fate characteristics is crucial for assessing the potential environmental impact and ensuring the responsible use of this herbicide. The standardized experimental protocols outlined in this guide provide a framework for generating reliable data for regulatory risk assessments and scientific research.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound dissipation in water and soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound (Ref: DPX 66037) [sitem.herts.ac.uk]

- 5. Application of coupled liquid chromatography-mass spectrometry in photolysis studies of the herbicide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Triflusulfuron-methyl (CAS No. 126535-15-7)

This technical guide provides a comprehensive overview of Triflusulfuron-methyl, a selective sulfonylurea herbicide. It is intended for researchers, scientists, and professionals involved in drug development and environmental science. This document details its physicochemical properties, mechanism of action, synthesis, analytical methodologies, and toxicological profile.

Physicochemical and Chemical Properties

This compound is a white, crystalline solid that is weakly acidic. Its chemical structure consists of a triazine ring, a sulfonylurea bridge, and a trifluoromethyl-substituted phenyl group.

| Property | Value | Reference |

| IUPAC Name | methyl 2-[({[(4-dimethylamino-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl)amino]carbonyl}amino)sulfonyl]-3-methylbenzoate | |

| CAS Registry No. | 126535-15-7 | |

| Molecular Formula | C17H19F3N6O6S | |

| Molecular Weight | 504.4 g/mol | |

| Appearance | White crystalline solid | |

| Melting Point | 160-163 °C | |

| Vapor Pressure | 1.99 x 10⁻⁵ mPa at 25 °C | |

| Solubility in Water | 3.9 mg/L at 25 °C (pH 5), 230 mg/L at 25 °C (pH 7) | |

| Solubility in Organic Solvents (g/L at 25 °C) | Acetone: 60.3, Dichloromethane: 198.5, Methanol (B129727): 5.8 | |

| Octanol-Water Partition Coefficient (log Kow) | 1.55 (pH 5), -0.34 (pH 7) | |

| pKa | 4.9 |

Mechanism of Action

This compound is a selective, systemic herbicide that is absorbed by the leaves and roots of plants and translocated to the meristematic tissues. It functions by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. The inhibition of ALS leads to a cessation of cell division and plant growth, ultimately resulting in the death of susceptible plant species.

Caption: Mechanism of action of this compound.

Synthesis Pathway

A general synthesis pathway for this compound involves the reaction of a substituted triazine with a sulfonyl isocyanate, followed by reaction with a methyl anthranilate derivative.

Caption: Generalized synthesis pathway for this compound.

Analytical Methodology

The determination of this compound residues in environmental and biological samples is typically performed using high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection.

Experimental Protocol: HPLC-UV Analysis of this compound in Soil

-

Sample Preparation (Solid-Phase Extraction):

-

A 10 g sample of soil is mixed with 20 mL of acetonitrile/water (80:20, v/v).

-

The mixture is sonicated for 15 minutes and then centrifuged at 4000 rpm for 10 minutes.

-

The supernatant is collected, and the extraction is repeated twice more.

-

The combined supernatants are evaporated to near dryness under a gentle stream of nitrogen.

-

The residue is redissolved in 5 mL of 10% methanol in water and loaded onto a C18 solid-phase extraction (SPE) cartridge preconditioned with methanol and water.

-

The cartridge is washed with 5 mL of water, and the analyte is eluted with 5 mL of acetonitrile.

-

The eluate is evaporated and reconstituted in 1 mL of the mobile phase for HPLC analysis.

-

-

Chromatographic Conditions:

-

Instrument: High-Performance Liquid Chromatograph with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: Acetonitrile and water (acidified with 0.1% phosphoric acid) in a gradient or isocratic elution. A typical isocratic condition is 60:40 (v/v) acetonitrile:water.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: 30 °C.

-

Detection: UV absorbance at 240 nm.

-

-

Quantification:

-

A calibration curve is constructed by injecting standard solutions of this compound of known concentrations.

-

The concentration of this compound in the sample is determined by comparing the peak area from the sample chromatogram to the calibration curve.

-

Caption: Analytical workflow for this compound in soil.

Toxicological Profile

This compound exhibits low acute toxicity to mammals, birds, and bees. It is slightly to moderately toxic to aquatic organisms.

Mammalian Toxicity

| Parameter | Value | Species |

| Acute Oral LD50 | > 5000 mg/kg | Rat |

| Acute Dermal LD50 | > 2000 mg/kg | Rabbit |

| Acute Inhalation LC50 | > 5.1 mg/L | Rat |

| Eye Irritation | Non-irritating | Rabbit |

| Skin Irritation | Non-irritating | Rabbit |

| Skin Sensitization | Not a sensitizer | Guinea pig |

Ecotoxicological Data

| Organism | Parameter | Value |

| Bobwhite Quail | Acute Oral LD50 | > 2250 mg/kg |

| Mallard Duck | Dietary LC50 (8-day) | > 5620 ppm |

| Rainbow Trout | 96-hour LC50 | > 100 mg/L |

| Bluegill Sunfish | 96-hour LC50 | > 100 mg/L |

| Daphnia magna | 48-hour EC50 | > 100 mg/L |

| Algae (Selenastrum capricornutum) | 72-hour EC50 | 0.0075 mg/L |

| Honeybee | Acute Contact LD50 | > 100 µ g/bee |

| Earthworm | 14-day LC50 | > 1000 mg/kg soil |

Environmental Fate

This compound degrades in the environment primarily through microbial action in soil and hydrolysis in water. Its mobility in soil is generally low to moderate, depending on soil type and pH.

| Parameter | Value | Conditions |

| Aerobic Soil Metabolism Half-life | 24-42 days | 20 °C |

| Anaerobic Soil Metabolism Half-life | 30-60 days | 20 °C |

| Hydrolysis Half-life | Stable at pH 7 & 9; 32 days at pH 5 | 25 °C |

| Aqueous Photolysis Half-life | 10-14 days | pH 7 |

| Soil Photolysis Half-life | 30-40 days | |

| Soil Adsorption Coefficient (Koc) | 20-300 cm³/g |

The Discovery and Development of Triflusulfuron-methyl: A Technical Guide

Introduction

Triflusulfuron-methyl, a potent sulfonylurea herbicide, represents a significant advancement in selective weed control, particularly in sugar beet cultivation. Developed and introduced by DuPont in the 1990s, its commercial trademarks include Debut®, Safari®, and Upbeet®.[1] This herbicide is distinguished by its high efficacy at low application rates, post-emergence activity against a broad spectrum of broadleaf weeds and some grasses, and its unique safety profile in sugar beets, a crop notoriously sensitive to many herbicides.[2][3] This technical guide provides an in-depth overview of the discovery, development, mechanism of action, synthesis, and key experimental data related to this compound, intended for researchers, scientists, and professionals in the field of drug and herbicide development.

Physicochemical Properties

This compound is a white, crystalline solid with a melting point of 160–163 °C (technical grade: 155–158 °C).[4] Its solubility in water is pH-dependent, being very low in acidic conditions and increasing significantly in neutral to alkaline solutions.[1] A comprehensive summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | methyl 2-[({[4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]amino}carbonyl)amino]sulfonyl-3-methylbenzoate | [4] |

| CAS Registry Number | 126535-15-7 | [1] |

| Molecular Formula | C₁₇H₁₉F₃N₆O₆S | [1] |

| Molecular Weight | 492.43 g/mol | [1][4] |

| Melting Point | 160–163 °C | [1][4] |

| Water Solubility (25 °C) | 1 ppm (pH 3), 3 ppm (pH 5), 110 ppm (pH 7), 11000 ppm (pH 9) | [1] |

| pKa | 4.4 | [1] |

| Log P (octanol/water at pH 7, 25°C) | 9.2 | [1] |

Synthesis of this compound

The industrial synthesis of this compound is a multi-step process that involves the careful construction of the sulfonylurea bridge, the key functional group responsible for its herbicidal activity. The general synthetic pathway can be broken down into two main components: the synthesis of the triazine heterocycle and the synthesis of the sulfonamide portion, followed by their coupling.

A generalized workflow for the synthesis is outlined below:

Caption: Generalized synthetic pathway for this compound.

The synthesis begins with the preparation of a triazine ring system, typically derived from cyanuric chloride. This undergoes sequential substitution with 2,2,2-trifluoroethanol and dimethylamine. The resulting intermediate is then converted to a triazine carbamate.[5] Concurrently, the sulfonamide portion is synthesized starting from 2-Nitro-3-methylbenzoic acid methyl ester, which is reacted with benzylmercaptan. The product of this reaction is then oxidized with sodium hypochlorite (B82951) and reacted with t-butyldimethylsilylamine.[4] Finally, the silylated sulfonamide is coupled with the o-phenyl-N-[4-dimethylamino-6-(2,2,2-trifluoroethoxy)]-1,3,5-triazinylcarbamate to form the sulfonylurea bridge, yielding this compound.[4] The entire process requires precise control of reaction conditions such as temperature, solvent, and pH to ensure high purity and yield.[5]

Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

This compound, like other sulfonylurea herbicides, exerts its phytotoxic effects by inhibiting acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[4][6] ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (BCAAs) – valine, leucine, and isoleucine – which are essential for protein synthesis and plant growth.[6][7] This pathway is present in plants and microorganisms but absent in animals, which contributes to the low mammalian toxicity of ALS-inhibiting herbicides.

The inhibition of ALS leads to a deficiency in these essential amino acids, which in turn halts cell division and plant growth. The overall process is depicted in the following signaling pathway diagram:

Caption: Mechanism of action of this compound.

Basis of Selectivity in Sugar Beets

A remarkable feature of this compound is its high degree of safety in sugar beets.[2] This selectivity is not due to differences in uptake or sensitivity of the target enzyme, ALS. Instead, it is attributed to the rapid metabolism of the herbicide within the sugar beet plant.[7] Sugar beets can metabolize this compound with a half-life of less than one hour.[7] In contrast, sensitive weed species metabolize the compound much more slowly, with half-lives exceeding 35 hours.[7]

The primary metabolic pathway in sugar beets involves the nucleophilic attack by glutathione (B108866) at the urea (B33335) carbonyl group of this compound. This results in the formation of an S-carbamoyl glutathione conjugate, along with 7-methylsaccharin (B13443144) and its free acid.[7] This rapid detoxification prevents the herbicide from reaching and inhibiting the ALS enzyme in sugar beets, thereby conferring tolerance.

Experimental Protocols

Herbicidal Efficacy Testing

Objective: To evaluate the effectiveness of this compound in controlling various weed species under field or greenhouse conditions.

Methodology:

-

Experimental Design: Randomized complete block design with multiple replications (typically 3-4).

-

Treatments: Include a range of this compound application rates (e.g., 10, 15, 20 g a.i./ha), a weedy check (no herbicide), and a weed-free check (manual weeding).[8] Tank mixes with other herbicides (e.g., Phenmedipham) may also be included.[8]

-

Application: Apply post-emergence to actively growing weeds and crops at specified growth stages (e.g., cotyledon to 4-leaf stage of sugar beets).[8] Use a calibrated sprayer to ensure uniform application.

-

Data Collection:

-

Weed control efficacy: Visually assess the percentage of weed control by species compared to the weedy check at various intervals after treatment (e.g., 7, 14, 28 days).

-

Crop injury: Visually assess any phytotoxicity to the crop on a percentage scale.

-

Weed biomass: Harvest and weigh the above-ground biomass of weeds in a defined area within each plot at the end of the trial.

-

Crop yield: Harvest and measure the yield of the crop (e.g., sugar beet root weight) at maturity.[8]

-

-

Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

In Vitro Acetolactate Synthase (ALS) Inhibition Assay

Objective: To determine the inhibitory activity of this compound on the ALS enzyme extracted from different plant species.

Methodology:

-

Enzyme Extraction:

-

Homogenize young leaf tissue in an extraction buffer (e.g., phosphate (B84403) buffer containing pyruvate, MgCl₂, thiamine (B1217682) pyrophosphate, FAD, and a reducing agent).

-

Centrifuge the homogenate to remove cell debris and collect the supernatant containing the crude enzyme extract.

-

-

Enzyme Assay:

-

The assay is based on the colorimetric determination of acetolactate, the product of the ALS-catalyzed reaction.

-

Incubate the enzyme extract with a reaction mixture containing the necessary cofactors and varying concentrations of this compound.

-

Initiate the reaction by adding the substrate (pyruvate).

-

Stop the reaction after a defined period and convert the acetolactate to acetoin (B143602) by acidification (e.g., with H₂SO₄).

-

Add creatine (B1669601) and α-naphthol to the mixture, which react with acetoin to form a colored complex.

-

Measure the absorbance of the colored product at a specific wavelength (e.g., 525 nm) using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the percentage of ALS inhibition for each concentration of this compound relative to a control without the inhibitor.

-

Determine the I₅₀ value (the concentration of inhibitor required to cause 50% inhibition of enzyme activity) by plotting the inhibition data against the logarithm of the inhibitor concentration.

-

Plant Metabolism Study

Objective: To investigate the rate and pathway of this compound metabolism in plants.

Methodology:

-

Radiolabeled Herbicide: Use radiolabeled this compound (e.g., ¹⁴C-labeled) to trace its fate in the plant.

-

Plant Treatment: Apply the radiolabeled herbicide to the foliage of the test plants (e.g., sugar beets and various weed species) at a known rate.

-

Sample Collection: Harvest the plants at different time intervals after treatment.

-

Extraction:

-

Wash the plant surface to remove unabsorbed herbicide.

-

Homogenize the plant tissue and extract the radioactive residues with appropriate solvents (e.g., acetonitrile/water).

-

-

Analysis:

-

Quantify the total radioactivity in the extracts using liquid scintillation counting.

-

Separate the parent compound and its metabolites using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

-

Identify the metabolites by comparing their retention times with those of known standards and by using mass spectrometry (MS).

-

-

Data Analysis:

-

Calculate the half-life of this compound in each plant species.

-

Elucidate the metabolic pathway by identifying the structure of the metabolites formed over time.

-

Toxicological Profile

This compound exhibits low acute oral and dermal toxicity.[1][9] The primary target organs identified in animal studies are the liver, testes, and red blood cells.[10] A summary of its toxicological data is presented in Table 2.

| Study Type | Species | Results | Reference |

| Acute Oral LD₅₀ | Rat | >5000 mg/kg | [1] |

| Acute Dermal LD₅₀ | Rabbit | >2000 mg/kg | [1] |

| Chronic Toxicity (2-year) | Rat | NOAEL = 4.0 mg/kg bw/day | [11] |

| Carcinogenicity | Rat | Classified as a "possible human carcinogen" (Group C) based on an increased incidence of benign testicular interstitial cell adenomas in male rats. | [10] |

| Genotoxicity | Negative in mouse micronucleus assay. Some evidence of clastogenicity in in vitro studies. | [10] |

The Acceptable Daily Intake (ADI) for this compound has been set at 0.04 mg/kg bw/day, based on the NOAEL from a two-year rat study with a safety factor of 100.[11]

Environmental Fate

This compound is not expected to be persistent in soil environments.[9] Its degradation in soil is influenced by both chemical and microbial processes.[9] Hydrolysis is a significant degradation pathway, particularly in acidic soils, and involves the cleavage of the sulfonylurea bridge.[9] In neutral to alkaline soils, microbial degradation plays a more dominant role.[12] Due to its mobility, there is a high alert for drainflow.[9] It is not expected to leach significantly to groundwater.[9] this compound is very toxic to aquatic life with long-lasting effects.[13] Key environmental fate data are summarized in Table 3.

| Parameter | Value | Conditions | Reference |

| Soil Metabolism Half-life (DT₅₀) | 21-39 days | Aerobic | [11] |

| Aqueous Hydrolysis Half-life (DT₅₀) | 3.7 days | pH 5 | [11] |

| 13.9 days | pH 7 | [11] | |

| 24.6 days | pH 9 | [11] | |

| Aqueous Photolysis Half-life (DT₅₀) | 3.8 days | pH 5 | [11] |

Conclusion

This compound stands as a testament to the advancements in herbicide discovery and development. Its targeted mechanism of action, coupled with a unique selectivity profile based on rapid metabolic detoxification in sugar beets, provides an effective and valuable tool for weed management. This technical guide has provided a comprehensive overview of its discovery, synthesis, mode of action, and key experimental data, offering valuable insights for researchers and professionals in the agrochemical and related scientific fields. Further research into the specific enzymes responsible for its rapid metabolism in tolerant species could pave the way for the development of even more selective and environmentally benign herbicides.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. canada.ca [canada.ca]

- 4. eppltd.com [eppltd.com]

- 5. biotecnologiebt.it [biotecnologiebt.it]

- 6. Biodegradation of Volatile Chemicals in Soil: Separating Volatilization and Degradation in an Improved Test Setup (OECD 307) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. testinglab.com [testinglab.com]

- 8. Evaluation of efficacy of Triflusulfuron methyl on control of broadleaved weed in sugar beet fields - Iranian Journal of Crop Sciences [agrobreedjournal.ir]

- 9. This compound (Ref: DPX 66037) [sitem.herts.ac.uk]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. tapchinghiencuuyhoc.vn [tapchinghiencuuyhoc.vn]

- 13. downloads.regulations.gov [downloads.regulations.gov]

Triflusulfuron-methyl molecular weight and formula

This guide provides the core physicochemical properties of Triflusulfuron-methyl, a selective post-emergence sulfonylurea herbicide. The following data is intended for researchers, scientists, and professionals in drug development and agrochemical studies.

Physicochemical Properties

This compound is recognized for its role as an acetolactate synthase (ALS) inhibitor, which is crucial for the biosynthesis of branched-chain amino acids in plants[1]. Its proherbicide nature means it is converted into the active form, triflusulfuron, within the target plant[1][2].

Below is a summary of its key molecular identifiers and properties.

| Parameter | Value | Source |

| Molecular Formula | C17H19F3N6O6S | [1][2][3][4] |

| Molecular Weight | 492.43 g/mol | [2][3][4] |

| Exact Mass | 492.1039 | [3] |

| CAS Registry Number | 126535-15-7 | [1][3][4] |

The elemental composition of this compound is as follows: Carbon 41.47%, Hydrogen 3.89%, Fluorine 11.57%, Nitrogen 17.07%, Oxygen 19.49%, and Sulfur 6.51%[3][4].

Logical Relationship of Key Identifiers

The Chemical Abstracts Service (CAS) number provides a unique identifier for this specific chemical substance, which corresponds to its defined molecular formula and weight.

References

An In-depth Technical Guide to the Solubility and Stability of Triflusulfuron-methyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triflusulfuron-methyl is a selective post-emergence sulfonylurea herbicide crucial for the control of broadleaf weeds in sugar beets. Its efficacy and environmental fate are intrinsically linked to its physicochemical properties, primarily its solubility and stability under various conditions. This technical guide provides a comprehensive overview of the solubility of this compound in aqueous and organic solvents, its stability profile concerning pH, temperature, and light, and its degradation pathways in soil. Detailed experimental protocols, based on internationally recognized guidelines, are presented to enable researchers to conduct further studies. The mode of action, centered on the inhibition of acetolactate synthase (ALS), is also detailed, along with a visual representation of the metabolic pathway.

Physicochemical Properties

This compound is a white crystalline solid. A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₉F₃N₆O₆S | [1] |

| Molecular Weight | 492.43 g/mol | [1] |

| Melting Point | 160-163 °C | [2] |

| pKa | 4.4 | [3] |

| Log P (octanol/water at pH 7) | 1.99 | [2] |

Solubility

The solubility of this compound is a critical factor influencing its bioavailability and environmental mobility. Its solubility is highly dependent on the pH of the aqueous medium and the nature of the organic solvent.

Aqueous Solubility

This compound exhibits pH-dependent solubility in water, with significantly higher solubility in alkaline conditions. This is attributed to the acidic nature of the sulfonylurea bridge.

| pH | Temperature (°C) | Solubility (mg/L) | Reference |

| 5 | 20 | 3.7 | [4] |

| 7 | 20 | 260 | [5] |

| 9 | 20 | 11,000 | [4] |

Solubility in Organic Solvents

This compound demonstrates varying degrees of solubility in different organic solvents. This information is vital for formulation development and analytical procedures.

| Solvent | Temperature (°C) | Solubility (g/L) | Reference |

| Acetone | 20 | 37 | [6] |

| Acetonitrile | Not Specified | Soluble | [7][8][9] |

| Dichloromethane | 20 | 132 | [6] |

| Ethyl Acetate | 20 | 120 | [10] |

| Hexane | 25 | 0.00584 | [6] |

| Methanol | 20 | 7.63 | [6] |

| Toluene | 25 | 1.24 | [6] |

Stability

The stability of this compound under different environmental conditions determines its persistence and potential for carryover in the field. Key factors influencing its stability include pH, temperature, and light.

Hydrolysis

Hydrolysis is a major degradation pathway for this compound, particularly in acidic environments. The primary mechanism of hydrolysis is the cleavage of the sulfonylurea bridge.[4]

| pH | Temperature (°C) | Half-life (DT₅₀) | Reference |

| 5 | 20 | 3.7 days | [4] |

| 7 | 20 | 32 days | [4] |

| 9 | 20 | 36 days | [4] |

Soil Degradation

In soil, the degradation of this compound is a combination of chemical hydrolysis and microbial metabolism.[4] The rate of degradation is influenced by soil type, pH, temperature, and microbial activity. The half-life in soil is generally short, indicating low persistence.

| Condition | Half-life (DT₅₀) | Reference |

| Aerobic soil | 3-6 days | [4] |

Photolysis

Photodegradation in water is another route of dissipation for this compound. Under UV light, it undergoes cleavage and/or contraction of the sulfonylurea bridge.

Experimental Protocols

The following sections outline the methodologies for conducting key experiments to determine the solubility and stability of this compound, based on OECD guidelines.

Water Solubility (OECD Guideline 105)

This protocol describes the flask method for determining the water solubility of substances.

Methodology:

-

Preparation: An excess amount of this compound is added to a known volume of water in a flask.

-

Equilibration: The flask is sealed and agitated at a constant temperature (e.g., 20°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: The saturated solution is separated from the undissolved solid by centrifugation or filtration.

-

Analysis: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Hydrolysis as a Function of pH (OECD Guideline 111)

This protocol details the procedure for assessing the rate of abiotic hydrolysis.[5][10][11]

Methodology:

-

Preparation: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

-

Treatment: A known concentration of this compound is added to each buffer solution.

-

Incubation: The solutions are maintained at a constant temperature in the dark.

-

Sampling: Aliquots are taken at appropriate time intervals.

-

Analysis: The concentration of this compound and its hydrolysis products are determined by a suitable analytical method (e.g., HPLC-MS). The rate constant and half-life are then calculated.

Aerobic and Anaerobic Transformation in Soil (OECD Guideline 307)

This protocol outlines the method for studying the degradation of this compound in soil.[6][7]

Methodology:

-

Soil Preparation: Fresh soil is collected, characterized (pH, organic matter content, texture), and sieved. The moisture content is adjusted to a specific level.

-

Application: this compound is applied to the soil samples. For studying mineralization, ¹⁴C-labeled compound is often used.

-

Incubation: The treated soil is incubated in the dark at a constant temperature under either aerobic (with continuous air flow) or anaerobic (e.g., flooded) conditions.

-

Extraction and Analysis: At various time points, soil samples are extracted with appropriate solvents. The extracts are analyzed to determine the concentration of the parent compound and its transformation products. Evolved ¹⁴CO₂ is trapped to quantify mineralization.

Mode of Action and Metabolic Pathway

Inhibition of Acetolactate Synthase (ALS)

This compound's herbicidal activity stems from its ability to inhibit the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1] This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants. Inhibition of ALS leads to a deficiency in these essential amino acids, which in turn halts protein synthesis and cell division, ultimately causing plant death.

Metabolic Degradation Pathway

The primary metabolic pathway of this compound in plants and soil involves the cleavage of the sulfonylurea bridge, leading to the formation of two main metabolites: a triazine derivative and a benzene (B151609) sulfonamide derivative.[4] Further degradation of these primary metabolites can also occur.

The main degradation products identified are:

-

Triazine Amine: 2-amino-4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine[1]

-

Methyl Saccharin: 6-methyl-2-methylcarboxylate benzene sulfonamide[1]

-

N-desmethyl triazine amine [1]

-

N,N-bis-desmethyl triazine amine [1]

Conclusion

This technical guide has provided a detailed analysis of the solubility and stability of this compound, critical parameters for understanding its environmental behavior and for the development of effective and safe herbicidal formulations. The provided experimental protocols, based on OECD guidelines, offer a standardized approach for further research. The elucidation of its mode of action and metabolic pathway contributes to a comprehensive understanding of this important herbicide. This information serves as a valuable resource for researchers, scientists, and professionals in the fields of agrochemical development and environmental science.

References

- 1. This compound | C17H19F3N6O6S | CID 92434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 4. This compound dissipation in water and soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound (Ref: DPX 66037) [sitem.herts.ac.uk]

- 6. Metsulfuron-methyl | C14H15N5O6S | CID 52999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. achemtek.com [achemtek.com]

- 8. hpc-standards.com [hpc-standards.com]

- 9. labmix24.com [labmix24.com]

- 10. This compound (Ref: DPX 66037) [sitem.herts.ac.uk]

- 11. Triflusulfuron [sitem.herts.ac.uk]

An In-depth Technical Guide to the Mode of Action of Triflusulfuron-methyl on Broadleaf Weeds

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triflusulfuron-methyl is a selective, post-emergence sulfonylurea herbicide highly effective for the control of a wide spectrum of broadleaf weeds, particularly in sugar beet cultivation.[1][2] Its mode of action is centered on the potent and specific inhibition of acetolactate synthase (ALS), a critical enzyme in the biosynthetic pathway of branched-chain amino acids. This guide provides a comprehensive technical overview of the biochemical and physiological mechanisms underlying the herbicidal activity of this compound, with a focus on its effects on susceptible broadleaf weeds. Detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows are presented to support research and development efforts in herbicide science and crop protection.

Core Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

This compound belongs to the sulfonylurea class of herbicides, which are known inhibitors of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2][3] ALS is a pivotal enzyme in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine.[3] This biochemical pathway is present in plants and microorganisms but absent in animals, making ALS an ideal target for selective herbicides with low mammalian toxicity.[3]

The inhibition of ALS by this compound leads to a rapid cessation of cell division and plant growth in susceptible broadleaf weeds.[3][4] This is a direct consequence of the depletion of essential amino acids required for protein synthesis and overall plant development. Symptoms of herbicide exposure, which include stunting, chlorosis (yellowing), and necrosis, typically become visible several days after application.[3]

Signaling Pathway of this compound Action

The following diagram illustrates the signaling pathway from the application of this compound to the ultimate death of the susceptible broadleaf weed.

Quantitative Data on this compound Efficacy

The efficacy of this compound is determined by a combination of factors including its intrinsic inhibitory activity on ALS, its uptake and movement within the plant, and the rate at which the plant can metabolize it into non-toxic compounds.

In Vitro Inhibition of Acetolactate Synthase (ALS)

The following table summarizes the concentration of this compound required to inhibit 50% of ALS activity (I50) in various plant species.

| Plant Species | Common Name | I50 (nM) | Susceptibility |

| Beta vulgaris | Sugar Beet | 10 | Tolerant |

| Brassica napus | Canola/Rapeseed | 12 | Susceptible |

| Matricaria inodora | Scentless Mayweed | 8 | Susceptible |

| Veronica persica | Persian Speedwell | 9 | Susceptible |

| Chenopodium album | Common Lambsquarters | 15 | Moderately Tolerant |

| Data sourced from Wittenbach et al., 1994. |

Foliar Absorption of this compound

The table below presents the percentage of applied this compound absorbed through the leaves of different plant species 24 hours after treatment.

| Plant Species | Common Name | Foliar Absorption (% of Applied) |

| Beta vulgaris | Sugar Beet | 25 |

| Brassica napus | Canola/Rapeseed | 30 |

| Matricaria inodora | Scentless Mayweed | 40 |

| Veronica persica | Persian Speedwell | 35 |

| Chenopodium album | Common Lambsquarters | 20 |

| Data sourced from Wittenbach et al., 1994. |

Metabolism of this compound

The rate of metabolism is the primary determinant of selectivity for this compound. Tolerant species like sugar beet rapidly metabolize the herbicide, while susceptible weeds do so at a much slower rate.

| Plant Species | Common Name | Half-life (hours) |

| Beta vulgaris | Sugar Beet | < 1 |

| Brassica napus | Canola/Rapeseed | > 35 |

| Matricaria inodora | Scentless Mayweed | > 35 |

| Veronica persica | Persian Speedwell | > 35 |

| Chenopodium album | Common Lambsquarters | 7 |

| Data sourced from Wittenbach et al., 1994. |

Experimental Protocols

In Vitro Acetolactate Synthase (ALS) Activity Assay

This protocol is adapted from methodologies used for assaying ALS activity in the presence of sulfonylurea herbicides.

Objective: To determine the in vitro inhibitory effect of this compound on ALS activity extracted from plant tissues.

Materials: